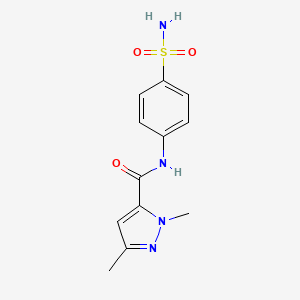

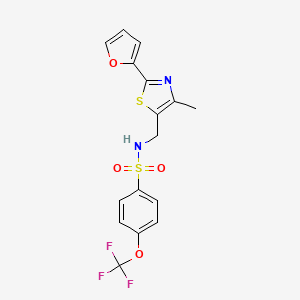

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide, also known as DFO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DFO is a fluorescent molecule that can be used as a probe to detect and visualize proteins in live cells.

Scientific Research Applications

1. Role in Orexin-1 Receptor Mechanisms

Research by Piccoli et al. (2012) explored the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. While the study focused on other compounds, the chemical structure and function of N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide might provide insights into similar receptor mechanisms, particularly in compulsive food consumption and eating disorders (Piccoli et al., 2012).

2. Synthesis and Chemical Rearrangement

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is relevant to the synthesis of compounds like N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide. This method is significant for its simplicity and high yield, contributing to the field of organic synthesis and pharmaceutical chemistry (Mamedov et al., 2016).

3. Potential in Na+/Ca2+ Exchange Inhibition

The study by Iwamoto and Kita (2006) on a Na+/Ca2+ exchange inhibitor, YM-244769, provides a framework for understanding the potential application of N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide in similar contexts. This research is particularly pertinent to neurological protection and treatment strategies for conditions like hypoxia/reoxygenation-induced cell damage (Iwamoto & Kita, 2006).

4. Role in Enhancing Stability of Fluorophores

The research by Aitken et al. (2008) on improving dye stability in single-molecule fluorescence experiments highlights a potential area where N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide could be relevant. Although the study does not directly reference this compound, its chemical properties may influence fluorophore stability in similar experimental setups (Aitken et al., 2008).

5. Inhibition of Carbonic Anhydrase

Balaydın et al. (2012) synthesized and evaluated bromophenols for their inhibitory effect on human cytosolic carbonic anhydrase II. This research suggests a potential area of study for N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide, as the compound's structural features may offer insights into similar enzyme inhibition processes (Balaydın et al., 2012).

6. Potential Applications in HIV Treatment

Pace et al. (2007) explored N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as inhibitors of the HIV-integrase-catalyzed strand transfer process. The structural similarities with N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide could make it a candidate for similar HIV-related research, particularly in the context of novel antiviral agents (Pace et al., 2007).

properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-23-14-8-7-12(9-15(14)24-2)20-17(22)16(21)19-10-11-5-3-4-6-13(11)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGBFWMJYCYVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)

![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)

![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)

![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)

![2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid](/img/structure/B2897127.png)